2-methyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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Overview
Description
2-METHYL-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of imidazothiazole derivatives. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a methylphenyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Formation of the Benzamide Moiety: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs .
Scientific Research Applications
2-METHYL-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHYL-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole core and exhibit similar biological activities.
Imidazole Derivatives: Compounds like ketoconazole and clotrimazole have imidazole rings and are known for their antifungal properties.
Uniqueness
2-METHYL-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is unique due to its combined imidazo[2,1-b][1,3]thiazole core and benzamide moiety, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H21N3OS |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-methyl-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C21H21N3OS/c1-14-7-9-16(10-8-14)19-18(24-11-12-26-21(24)23-19)13-22-20(25)17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,22,25) |
InChI Key |
DTOWLKKOFHVODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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